molecular formula C33H24 B14579738 9-(Diphenylmethyl)-10-phenylanthracene CAS No. 61166-24-3

9-(Diphenylmethyl)-10-phenylanthracene

Cat. No.: B14579738
CAS No.: 61166-24-3
M. Wt: 420.5 g/mol
InChI Key: QGQKNJNUUWDQCI-UHFFFAOYSA-N
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Description

9-(Diphenylmethyl)-10-phenylanthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a diphenylmethyl group and a phenyl group attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diphenylmethyl)-10-phenylanthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene as the starting material, which is then reacted with diphenylmethanol and a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(Diphenylmethyl)-10-phenylanthracene can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted anthracenes, quinones, and reduced anthracene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-(Diphenylmethyl)-10-phenylanthracene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials that require stable aromatic structures.

Mechanism of Action

The mechanism of action of 9-(Diphenylmethyl)-10-phenylanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with cellular membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement.

    9,10-Diphenylanthracene: Similar to 9-(Diphenylmethyl)-10-phenylanthracene but lacks the diphenylmethyl group.

Uniqueness: this compound is unique due to the presence of both a diphenylmethyl group and a phenyl group attached to the anthracene core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61166-24-3

Molecular Formula

C33H24

Molecular Weight

420.5 g/mol

IUPAC Name

9-benzhydryl-10-phenylanthracene

InChI

InChI=1S/C33H24/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)33-29-22-12-10-20-27(29)32(26-18-8-3-9-19-26)28-21-11-13-23-30(28)33/h1-23,31H

InChI Key

QGQKNJNUUWDQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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